molecular formula C21H15IN4O2 B2651718 2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 921866-47-9

2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Cat. No. B2651718
CAS RN: 921866-47-9
M. Wt: 482.281
InChI Key: SCYUGBNNIJALNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide” is a complex organic molecule that contains an iodine atom, a pyridopyrimidinone ring, and a benzamide group .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, 2-arylamino-6-methylnicotinonitriles can react with acetic anhydride or benzoyl chloride to give N-acyl-2-arylamino-6-methylnicotinonitriles .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The iodine atom, the pyridopyrimidinone ring, and the benzamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The iodine atom could potentially undergo substitution reactions, while the pyridopyrimidinone ring and the benzamide group could participate in a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of an iodine atom could increase its molecular weight and potentially its boiling point . The pyridopyrimidinone ring and the benzamide group could also influence its solubility, reactivity, and other properties .

Scientific Research Applications

Scintigraphic Detection and Imaging Applications

Iodinated benzamides have been explored for their utility in scintigraphic imaging techniques, particularly for detecting melanoma metastases and assessing dopamine receptor activity in various neurological conditions. These compounds, including iodine-123 labeled benzamides, have shown promise in detecting cutaneous lesions, pathologic lymph nodes, and metastases in organs such as the lungs and liver. Their applications extend to imaging of primary breast tumors and ocular melanoma, highlighting their potential in oncological diagnostics (Maffioli et al., 1994; Caveliers et al., 2002; Everaert et al., 1997).

Dopamine D2 Receptor Antagonist Studies

The exploration of iodinated benzamide derivatives has also been instrumental in the study of dopamine D2 receptors, crucial for understanding and treating various neuropsychiatric disorders. These studies involve both the direct imaging of dopamine receptors in living human brains and assessing the biodistribution and dosimetry of these compounds in humans. Such research provides insights into the functioning of the dopaminergic system and aids in the development of diagnostic and therapeutic strategies for conditions like Parkinson's disease and schizophrenia (Votaw et al., 1995; Tatsch et al., 1991).

Investigations into Neuropsychiatric and Ocular Conditions

Further applications of iodinated benzamides and related compounds are found in the research into various neuropsychiatric conditions and ocular diseases. These studies utilize the unique properties of iodinated benzamides to investigate the pathophysiology of diseases and assess potential therapeutic agents. This includes evaluating the effects of novel drugs on aqueous humor dynamics in the eye, highlighting the versatility of these compounds in biomedical research (Toris et al., 1993).

properties

IUPAC Name

2-iodo-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN4O2/c1-13-24-19-17(6-4-12-23-19)21(28)26(13)15-10-8-14(9-11-15)25-20(27)16-5-2-3-7-18(16)22/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYUGBNNIJALNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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